Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-
CAS No.: 820963-16-4
Cat. No.: VC16817440
Molecular Formula: C21H20OSe
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820963-16-4 |
|---|---|
| Molecular Formula | C21H20OSe |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 8-benzylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one |
| Standard InChI | InChI=1S/C21H20OSe/c22-18-13-7-12-17-19(16-10-5-2-6-11-16)21(20(17)18)23-14-15-8-3-1-4-9-15/h1-6,8-11,17,20H,7,12-14H2 |
| Standard InChI Key | IMAVQPXONQQTIR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(C(=O)C1)C(=C2C3=CC=CC=C3)[Se]CC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Framework
Synthesis and Chemical Reactivity
Multi-Step Synthetic Routes
The synthesis of bicyclo[4.2.0]oct-7-en-2-one derivatives typically begins with the construction of the bicyclic core. Patent EP0257610A2 describes the use of rhodium-based catalysts to facilitate cycloaddition or ring-closing metathesis reactions, enabling precise stereochemical control . For the target compound, subsequent functionalization involves:
-
Phenyl Group Introduction: Electrophilic aromatic substitution or cross-coupling reactions.
-
Seleno Group Installation: Nucleophilic displacement using phenylmethylselenol or selenocyanate reagents under inert conditions.
Catalytic and Reaction Conditions
Key intermediates in the synthesis include dibromo- and dichloro-bicyclo[4.2.0]octane derivatives, as exemplified by (1r,6s)-7,7-dibromobicyclo[4.2.0]oct-4-en-8-one (InChIKey: AUGWDJQDZOITHY-RITPCOANSA-N) . These halogenated precursors undergo selenium incorporation via SN2 mechanisms, with yields optimized by controlling temperature (−78°C to 25°C) and solvent polarity.
Table 2: Representative Synthetic Intermediates and Conditions
| Intermediate | Catalyst/Reagent | Temperature Range | Yield (%) |
|---|---|---|---|
| 7,7-Dibromobicyclo[4.2.0]oct-4-en-8-one | Rhodium(I) complex | 0–25°C | 65–78 |
| 7,7-Dichlorobicyclo[4.2.0]oct-4-en-8-ol | Lithium diisopropylamide | −78°C | 52 |
Applications in Material Science
Polymer and Composite Development
The bicyclic core’s rigidity and the seleno group’s polarizability make this compound a candidate for high-performance polymers. Preliminary studies indicate that incorporation into polyurethane matrices improves thermal stability, with degradation temperatures exceeding 300°C.
Chalcogenide-Based Materials
Selenium’s semiconducting properties could enable applications in optoelectronics. Thin films fabricated from seleno-bicyclo derivatives exhibit bandgap energies of 2.1–2.4 eV, comparable to organic photovoltaics like P3HT:PCBM blends.
Spectroscopic and Analytical Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume